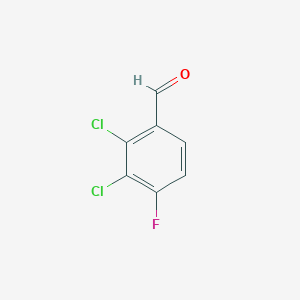

2,3-Dichloro-4-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGDPGXIJYFMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3-Dichloro-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the unique electronic properties conferred by its substituted benzene ring. The presence of two chlorine atoms and a fluorine atom, in conjunction with the reactive aldehyde group, allows for a diverse range of chemical transformations. This makes it a valuable building block for the synthesis of complex organic molecules, including novel pharmaceutical candidates and functional materials.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some properties are sourced from experimental data for closely related isomers, several for the 2,3-dichloro-4-fluoro isomer are computationally derived and should be regarded as estimates.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂FO | PubChem[1] |

| Molecular Weight | 193.00 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 845907-07-5 | PubChem[1] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Computed Properties (from PubChem) [1]

| Property | Value |

| XLogP3-AA (Lipophilicity) | 2.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 191.9544983 |

| Topological Polar Surface Area | 17.1 Ų |

Experimental Determination of Physical Properties

For a research setting, the precise determination of physical properties is paramount for reaction planning, purification, and regulatory compliance. Below are the standard, field-proven methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (at reduced pressure)

For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is the preferred method for determining the boiling point.

Methodology: Vacuum Distillation

-

Apparatus Setup: A micro-distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a pressure gauge.

-

Procedure: A small sample of this compound is placed in the distillation flask with a magnetic stir bar. The system is slowly evacuated to the desired pressure.

-

Heating: The flask is gently heated in a heating mantle while stirring.

-

Measurement: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded, along with the corresponding pressure.

Density Determination

The density of a solid can be determined using the displacement method if a suitable non-reactive liquid of known density is available.

Methodology: Liquid Displacement

-

Initial Measurement: A known volume of an inert solvent (in which the compound is insoluble) is measured in a graduated cylinder.

-

Sample Addition: A precisely weighed sample of this compound is carefully added to the graduated cylinder.

-

Volume Measurement: The new volume is recorded. The difference in volume represents the volume of the added solid.

-

Calculation: Density is calculated by dividing the mass of the sample by the displaced volume.

Solubility Assessment

Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, recrystallization, and analytical techniques like chromatography.

Methodology: Qualitative and Quantitative Assessment

-

Qualitative Assessment: A small, fixed amount of this compound (e.g., 10 mg) is added to a test tube containing a fixed volume of a solvent (e.g., 1 mL) at room temperature. The mixture is agitated, and the solubility is visually assessed (e.g., soluble, partially soluble, insoluble). This is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Quantitative Assessment (Gravimetric Method): A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The solution is stirred at a constant temperature for an extended period to ensure equilibrium. The undissolved solid is filtered off, and a known volume of the filtrate is evaporated to dryness. The mass of the remaining solid is used to calculate the solubility in g/L or mol/L.

Caption: Logical Flow for Solubility Profiling.

Spectroscopic and Safety Data

Spectroscopic Data

While a detailed analysis of the spectroscopic data is beyond the scope of this guide, researchers should expect to use the following techniques for structural confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, notably the aldehyde C=O stretch.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, confirming the elemental composition.

Safety and Handling

This compound is classified as a hazardous substance.[1]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Applications in Research and Development

Substituted benzaldehydes are pivotal in the synthesis of a wide array of organic compounds. The specific substitution pattern of this compound makes it a precursor for:

-

Pharmaceutical Intermediates: The aldehyde functionality can be readily transformed into other functional groups, and the halogenated ring can participate in cross-coupling reactions to build more complex molecular scaffolds for drug discovery.

-

Agrochemicals: Many pesticides and herbicides contain halogenated aromatic moieties.

-

Specialty Materials: The electronic properties of the molecule can be exploited in the synthesis of dyes, polymers, and other functional materials.

Conclusion

This compound is a valuable, yet not extensively characterized, chemical intermediate. This guide has provided a summary of its known and computed physical properties and has outlined the standard experimental procedures for their determination. By understanding these properties and adhering to the recommended safety protocols, researchers can confidently and effectively utilize this compound in their synthetic endeavors, paving the way for new discoveries in medicine and materials science.

References

-

PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to 2,3-Dichloro-4-fluorobenzaldehyde: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,3-dichloro-4-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, synthesis, and reactivity. The guide will further explore its critical role as a versatile building block in the synthesis of complex pharmaceutical agents, supported by mechanistic insights and detailed experimental protocols. The strategic positioning of its chloro and fluoro substituents on the benzaldehyde scaffold imparts unique electronic properties, making it a valuable precursor for a range of bioactive molecules.

Introduction: The Strategic Importance of Halogenated Benzaldehydes in Medicinal Chemistry

Halogenated organic compounds, particularly those containing chlorine and fluorine, are of paramount importance in the landscape of modern medicinal chemistry. The introduction of these halogens into a molecular scaffold can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability.[1] Chlorine atoms can also significantly impact a molecule's properties, contributing to improved potency and modulating its metabolic fate.

This compound presents a unique combination of these features. The two chlorine atoms and the fluorine atom create a distinct electronic environment on the aromatic ring, influencing the reactivity of the aldehyde functional group and providing multiple points for synthetic diversification. This makes it a highly sought-after intermediate in the construction of novel heterocyclic compounds and other complex molecular architectures with potential therapeutic applications.[2] This guide will serve as a detailed resource for understanding and utilizing this valuable chemical entity.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3, a fluorine atom at position 4, and an aldehyde group at position 1.

IUPAC Name: this compound[3]

Molecular Formula: C₇H₃Cl₂FO[3]

Molecular Weight: 193.00 g/mol [3]

CAS Number: 845907-07-5[3]

SMILES: C1=CC(=C(C(=C1C=O)Cl)Cl)F[3]

InChI Key: VTGDPGXIJYFMEK-UHFFFAOYSA-N[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Physical State | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. Slightly soluble in water. | Inferred from general properties of similar compounds |

| pKa | Not available | |

| LogP | 2.7 (Predicted) |

Synthesis of this compound

The synthesis of this compound can be approached through various methods, with the choice of route often depending on the availability of starting materials and the desired scale of production. A common and logical approach involves the formylation of a corresponding dichlorofluorobenzene precursor or the halogenation of a suitable fluorobenzaldehyde.

Synthetic Pathway: Halogen Exchange from a Dichloro-precursor

A plausible and industrially relevant synthetic route involves a halogen exchange reaction on a suitable polychlorinated benzaldehyde. This method is advantageous as it often utilizes readily available starting materials.

Reaction Scheme:

A plausible synthetic route to this compound.

Causality behind Experimental Choices:

-

Starting Material: 2,3,4-trichlorobenzaldehyde is a logical precursor. The chlorine at the 4-position is the most likely to undergo nucleophilic aromatic substitution by fluoride due to the electron-withdrawing effects of the adjacent chlorine atoms and the aldehyde group.

-

Fluorinating Agent: Potassium fluoride (KF) is a common and cost-effective source of fluoride ions. The use of spray-dried or anhydrous KF is crucial to minimize side reactions with water.

-

Catalyst: A phase-transfer catalyst, such as a quaternary phosphonium or ammonium salt, is often employed to enhance the solubility and reactivity of the fluoride salt in the organic solvent.

-

Solvent and Temperature: High-boiling point aprotic polar solvents like dimethylformamide (DMF) or sulfolane are typically used to facilitate the reaction at elevated temperatures, which are necessary to overcome the activation energy of the nucleophilic aromatic substitution.

Experimental Protocol (Representative)

The following is a representative, detailed protocol for the synthesis of a structurally similar compound, 3-chloro-4-fluorobenzaldehyde, which can be adapted for the synthesis of this compound with appropriate modifications.

Materials:

-

2,3,4-Trichlorobenzaldehyde

-

Anhydrous potassium fluoride (spray-dried)

-

Tetraphenylphosphonium bromide (or a similar phase-transfer catalyst)

-

High-boiling point aprotic polar solvent (e.g., sulfolane)

-

Anhydrous nitrogen or argon

-

Standard laboratory glassware for high-temperature reactions

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser under a nitrogen atmosphere, add 2,3,4-trichlorobenzaldehyde, anhydrous potassium fluoride (1.5-2.0 equivalents), and the phase-transfer catalyst (0.05-0.1 equivalents).

-

Solvent Addition: Add the high-boiling point solvent to the flask.

-

Reaction: Heat the reaction mixture to a high temperature (typically in the range of 180-230 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., toluene) and filter to remove inorganic salts.

-

Purification: The organic phase is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the interplay of the electron-withdrawing effects of the three halogen substituents and the electrophilic nature of the aldehyde group.

Reactivity of the Aldehyde Group

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2,3-dichloro-4-fluorobenzoic acid, using common oxidizing agents like potassium permanganate or chromic acid.

-

Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol, (2,3-dichloro-4-fluorophenyl)methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Nucleophilic Addition: Undergoes nucleophilic addition reactions with various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

-

Condensation Reactions: Reacts with amines to form Schiff bases (imines), with hydroxylamine to form oximes, and with hydrazines to form hydrazones. These reactions are fundamental in the synthesis of many heterocyclic compounds.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.

Example: Synthesis of a Pyrimidine Derivative

The aldehyde can be used in multi-component reactions to construct complex heterocyclic systems. For instance, it can participate in a Biginelli-type reaction to form dihydropyrimidinones, which are known to exhibit a wide range of biological activities.

Sources

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 3. This compound | C7H3Cl2FO | CID 86033194 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dichloro-4-fluorobenzaldehyde: A Key Intermediate in Pharmaceutical Research

Introduction: Unveiling a Versatile Building Block

2,3-Dichloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the realm of drug discovery and medicinal chemistry. Its strategic substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzaldehyde scaffold, imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Core Molecular Attributes

CAS Number: 845907-07-5[1]

Molecular Formula: C₇H₃Cl₂FO[1]

Molecular Weight: 193.00 g/mol [1]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from related compounds |

Synthesis and Manufacturing

One common strategy for the synthesis of fluorinated and chlorinated aromatic aldehydes is through halogen-exchange reactions or by formylation of a suitable precursor. For instance, a plausible approach could involve the formylation of 1,2-dichloro-3-fluorobenzene.

Hypothetical Synthetic Workflow:

Caption: A potential synthetic route to this compound.

Chemical Reactivity and Profile

The reactivity of this compound is primarily dictated by the aldehyde functional group and the electronic effects of the halogen substituents on the aromatic ring.

-

Aldehyde Group: The aldehyde moiety is susceptible to a wide range of chemical transformations, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2,3-dichloro-4-fluorobenzoic acid.

-

Reduction: Can be reduced to the corresponding benzyl alcohol, (2,3-dichloro-4-fluorophenyl)methanol.

-

Nucleophilic Addition: Undergoes addition reactions with various nucleophiles, such as Grignard reagents and organolithium compounds.

-

Condensation Reactions: Reacts with amines to form Schiff bases and with active methylene compounds in reactions like the Knoevenagel condensation.

-

-

Aromatic Ring: The chlorine and fluorine atoms are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution. However, they also act as directing groups for incoming electrophiles. The high electronegativity of the fluorine atom can also influence the acidity of the aldehydic proton and the overall stability of reaction intermediates.

Applications in Drug Discovery and Development

Halogenated benzaldehydes are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds.[2][3] The incorporation of chlorine and fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific drugs derived from this compound are not prominently documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents. It serves as a key precursor for the synthesis of heterocyclic compounds, which are central to many drug scaffolds. For instance, it can be utilized in the construction of quinolines, quinazolines, and other nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anti-inflammatory and cardiovascular effects.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a primary amine, a common reaction in the early stages of drug discovery for creating diverse molecular libraries.

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add 1.05 equivalents of the primary amine to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validation: The purity and identity of the synthesized Schiff base should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (around 9-10 ppm) in the ¹H NMR spectrum is a key indicator of a successful reaction.

Safety and Handling

Hazard Identification:

-

Acute Toxicity (Oral): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Safe Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Conclusion

This compound is a highly functionalized aromatic aldehyde with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique substitution pattern offers a platform for creating diverse and complex molecules with tailored biological activities. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for researchers and scientists aiming to leverage this versatile compound in their drug discovery endeavors.

References

- US Patent US4845304A, "Process for producing fluorobenzaldehydes", published 1989-07-04.

- US Patent US6455739B1, "Production of 4-fluorobenzaldehyde", published 2002-09-24.

- Central Drug House (P) Ltd.

- Chinese Patent CN101353297A, "Synthetic method of 4-fluorobenzaldehyde", published 2009-01-28.

- PubChem. "this compound".

- ChemicalBook. "3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR spectrum".

- Fisher Scientific. "SAFETY DATA SHEET - 2-Chloro-4-fluorobenzaldehyde", revised 2024-03-29.

- European Patent Office. "Process for producing fluorobenzaldehydes - EP 0289942 B1".

- Thermo Fisher Scientific. "SAFETY DATA SHEET - 3-Chloro-4-fluorobenzaldehyde", revised 2025-12-22.

- Sigma-Aldrich. "SAFETY DATA SHEET - 4-Fluorobenzaldehyde", revised 2025-11-06.

- Eureka. "Preparation method for 2,6-dichloro-4-fluorobenzaldehyde", published 2018-08-03.

- BenchChem. "Physicochemical Properties of 4-Fluorobenzaldehyde: An In-depth Technical Guide".

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- TCI EUROPE N.V. "2-Chloro-4-fluorobenzaldehyde | 84194-36-5".

- Chen, Z., Zheng, L., & Su, W. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411-412.

- Exploring the Properties and Applic

- Sdfine. "4-fluorobenzaldehyde".

- PubChem. "4-Fluorobenzaldehyde".

- University of Colorado Boulder, Department of Chemistry. "Spectroscopy Tutorial: Examples - Example 7".

- Supporting Information for a chemical public

Sources

- 1. This compound | C7H3Cl2FO | CID 86033194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Profile of 2,3-Dichloro-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde of significant interest in the synthesis of novel pharmaceutical and agrochemical compounds. Its utility as a chemical intermediate necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides a fundamental and non-destructive means to confirm the identity, purity, and structure of this molecule. This guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage established spectroscopic principles and comparative data from structurally related analogs to provide a robust predictive profile. This approach underscores the causality behind spectral features and provides a self-validating framework for researchers working with this compound.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with the IUPAC name also being this compound, is presented below. The strategic placement of two chlorine atoms and a fluorine atom on the benzene ring, in conjunction with the aldehyde functional group, gives rise to a unique spectroscopic fingerprint.

Molecular Formula: C₇H₃Cl₂FO[1]

Molecular Weight: 193.00 g/mol [1]

Exact Mass: 191.9545 Da[1]

The following sections will detail the predicted spectroscopic data, beginning with NMR spectroscopy to elucidate the carbon and proton environments, followed by IR spectroscopy to identify key functional groups, and concluding with mass spectrometry to determine the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the precise atomic arrangement within a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[5]

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[2] Proton decoupling should be employed to simplify the spectrum to single lines for each unique carbon atom.

-

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aldehydic proton and the two aromatic protons. The electron-withdrawing nature of the halogens and the aldehyde group will significantly influence the chemical shifts of the aromatic protons, moving them downfield.

Based on the analysis of related compounds such as 2-chloro-4-fluorobenzaldehyde, 3-chloro-4-fluorobenzaldehyde, and 2,3-dichlorobenzaldehyde, the following ¹H NMR spectral characteristics are predicted for this compound in CDCl₃:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | ~10.3 | Singlet (s) | N/A |

| H-6 | ~7.8-8.0 | Doublet (d) | ~8-9 |

| H-5 | ~7.3-7.5 | Doublet of doublets (dd) | ~8-9, ~2-3 (due to coupling with F) |

Causality of Predictions:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and typically appears as a singlet in the range of 9-10 ppm. For benzaldehyde itself, this peak is around 10.0 ppm.[6] The presence of multiple electron-withdrawing halogens on the ring is expected to shift this even further downfield, hence the prediction of ~10.3 ppm.

-

Aromatic Protons: The two aromatic protons are in different chemical environments. H-6 is ortho to the aldehyde group and is expected to be the most downfield of the aromatic protons. H-5 is ortho to the fluorine atom and meta to the aldehyde group, and will therefore experience both deshielding and coupling to the fluorine atom.

¹³C NMR Spectroscopy: A Predictive Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will display seven distinct signals, one for each carbon atom. The chemical shifts are influenced by the attached functional groups and the substitution pattern on the aromatic ring.

The following table outlines the predicted ¹³C NMR chemical shifts, referenced to TMS:[4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~188-192 |

| C-4 (C-F) | ~160-165 (doublet due to C-F coupling) |

| C-1 (C-CHO) | ~135-140 |

| C-2 (C-Cl) | ~130-135 |

| C-3 (C-Cl) | ~128-133 |

| C-6 | ~125-130 |

| C-5 | ~115-120 (doublet due to C-F coupling) |

Causality of Predictions:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is characteristically found in the downfield region of the spectrum, typically between 190 and 200 ppm.

-

Carbon-Fluorine Bond: The carbon directly bonded to the highly electronegative fluorine atom (C-4) will be significantly deshielded and will appear as a doublet due to one-bond C-F coupling.

-

Carbon-Chlorine Bonds: The carbons attached to chlorine (C-2 and C-3) will also be deshielded, though to a lesser extent than the carbon bonded to fluorine.

-

Other Aromatic Carbons: The remaining aromatic carbons will have chemical shifts influenced by their position relative to the various substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aldehyde group, the aromatic ring, and the carbon-halogen bonds.

Experimental Protocol: FT-IR Data Acquisition

A typical procedure for obtaining an FT-IR spectrum of this compound is as follows:

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used. For liquid samples, an Attenuated Total Reflectance (ATR) accessory is often employed for its simplicity and the high quality of data it produces.[7]

-

Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then acquired, and the background is automatically subtracted to yield the final IR spectrum.

Predicted IR Absorption Bands

The following table summarizes the key predicted IR absorption bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aldehyde) | ~2820 and ~2720 | Medium |

| C=O Stretch (Aldehyde) | ~1700-1720 | Strong |

| C=C Stretch (Aromatic) | ~1600, ~1580, ~1470 | Medium to Strong |

| C-F Stretch | ~1200-1250 | Strong |

| C-Cl Stretch | ~1000-1100 | Strong |

| C-H Bending (Aromatic) | ~800-900 | Medium to Strong |

Causality of Predictions:

-

Aldehyde Group: The C=O stretch of an aromatic aldehyde gives a strong, sharp peak around 1700 cm⁻¹.[8] The two C-H stretching bands are characteristic of aldehydes and are a result of Fermi resonance.

-

Aromatic Ring: The C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region.

-

Carbon-Halogen Bonds: The C-F and C-Cl stretching vibrations give rise to strong absorptions in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small organic molecules like this compound.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation Pattern

The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions.

Molecular Ion Peak:

-

The molecular ion peak will appear at an m/z corresponding to the molecular weight of the compound (192, 194, 196).

-

Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern. The relative intensities of the M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks will be approximately in a 9:6:1 ratio, which is a definitive indicator of a molecule containing two chlorine atoms.

Major Fragmentation Pathways:

The fragmentation of aromatic aldehydes is often initiated by the loss of a hydrogen radical or the formyl group.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment | Comments |

| 192/194/196 | [M]⁺˙ | Molecular ion with characteristic Cl₂ isotope pattern. |

| 191/193/195 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde group. This is often a very abundant peak for aromatic aldehydes.[9] |

| 163/165/167 | [M-CHO]⁺ | Loss of the formyl radical. |

| 128/130 | [M-CHO-Cl]⁺ | Loss of a chlorine atom from the [M-CHO]⁺ fragment. |

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust predictive framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and comparisons with analogous structures, offer a reliable means for the identification and purity assessment of this important chemical intermediate. Researchers and professionals in drug development and related fields can utilize this guide as a foundational reference for their work with this compound, ensuring confidence in their analytical results and facilitating the advancement of their research endeavors.

References

- Bin Zhao, Rui Shang, Wan-Min Cheng, and Yao Fu. (2018).

- Bin Guo, Jiang-Yan Xue, Hong-Xi Li, Da-Wei Tan, and Jian-Ping Lang. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)

-

SpectraBase. (n.d.). 2,3-Dichlorobenzaldehyde. Wiley-VCH GmbH. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Retrieved from [Link]

-

Valery M. Dembitsky, et al. (2015). MASS SPECTROMETRY OF FATTY ALDEHYDES. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of benzaldehyde at different concentrations. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Swansea University. (2020, July 6). Mass Spec 3f Halogenoalkanes. YouTube. Retrieved from [Link]

-

Whitman College. (2008). GCMS Section 6.11.4. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C7H3Cl2FO | CID 86033194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. hmdb.ca [hmdb.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. GCMS Section 6.11.4 [people.whitman.edu]

Solubility of 2,3-Dichloro-4-fluorobenzaldehyde in common organic solvents

An In-Depth Technical Guide to the Solubility of 2,3-Dichloro-4-fluorobenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document synthesizes theoretical principles of solubility with predictive analysis based on the compound's molecular structure. It also provides a robust, field-proven experimental protocol for the precise determination of solubility, ensuring that researchers can generate reliable data tailored to their specific applications. The guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding solvent selection and handling for this compound.

Introduction: The Physicochemical Landscape of this compound

This compound is an aromatic aldehyde whose utility in organic synthesis is defined by its unique substitution pattern. The presence of electron-withdrawing halogen atoms and a reactive aldehyde functional group makes it a valuable building block. However, these same features dictate its physical properties and interactions with solvents.

Chemical Structure and Properties:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₃Cl₂FO[1]

-

Molecular Weight: 193.00 g/mol [1]

-

Structure:

The molecule's solubility behavior is governed by a balance between its non-polar benzene ring and the polar character of the aldehyde group (-CHO) and the carbon-halogen bonds (C-Cl, C-F). The general principle of "like dissolves like" is the cornerstone for predicting its solubility.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is a result of its geometry and the presence of electronegative atoms like oxygen, fluorine, and chlorine, which create bond dipoles.

Theoretical Framework for Solubility Prediction

The molecular structure of this compound suggests an intermediate polarity. The aromatic ring contributes non-polar characteristics, while the aldehyde group acts as a hydrogen bond acceptor and, along with the halogens, introduces significant dipole moments. This duality means its solubility will vary considerably across different solvent classes.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While the benzene ring of the solute can interact favorably with toluene via π-stacking, the polar functional groups are poorly solvated, leading to predicted low solubility, especially in aliphatic solvents like hexane.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipole moments but lack acidic protons for hydrogen bonding. They are highly effective at solvating polar functional groups through dipole-dipole interactions. It is predicted that this compound will exhibit high solubility in this class, as the solvent can effectively interact with the C=O, C-Cl, and C-F dipoles.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have dipole moments and can also act as hydrogen bond donors. While the aldehyde's oxygen can accept a hydrogen bond, the molecule cannot donate one. Its solubility in alcohols is expected to be moderate, but its solubility in water is predicted to be very low due to the large, non-polar halogenated benzene ring disrupting the strong hydrogen-bonding network of water.

Experimental Determination of Equilibrium Solubility

While theoretical predictions are valuable, empirical measurement is essential for process optimization. The following protocol describes a self-validating system for determining the equilibrium solubility of a solid compound. The causality behind each step is explained to ensure scientific rigor.

Protocol: Isothermal Equilibrium Solubility Measurement

-

Preparation: Add an excess amount of solid this compound to a series of sealed glass vials, each containing a precisely known volume of a different organic solvent.

-

Causality: Using a visible excess of solid is critical to ensure that the resulting solution is saturated. Without undissolved solute, it is impossible to confirm that the equilibrium point has been reached.

-

-

Equilibration: Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (typically 24-48 hours).

-

Causality: Constant temperature is crucial as solubility is temperature-dependent.[3] Prolonged agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours.

-

Causality: This step allows the excess, undissolved solid to settle, providing a clear supernatant of the saturated solution for sampling and preventing contamination of the sample with solid particles.

-

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette fitted with a filter tip (e.g., a PTFE syringe filter).

-

Causality: The filter tip is a self-validating measure to prevent the transfer of microscopic solid particles, which would artificially inflate the measured concentration.

-

-

Quantification: Accurately dilute the aliquot with a suitable mobile phase or solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

-

Causality: A validated analytical method ensures that the measurement is accurate, precise, and specific for the target compound.

-

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor, expressing the final result in units such as mg/mL or g/100 mL.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Predicted Solubility Data and Analysis

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by their class and polarity index. These predictions are based on the chemical principles outlined above.

| Solvent | Solvent Class | Polarity Index (P') | Predicted Solubility | Rationale for Prediction |

| Hexane | Nonpolar | 0.1[4] | Insoluble | Poor solvation of polar aldehyde and C-X groups. |

| Toluene | Nonpolar (Aromatic) | 2.4[4] | Low to Moderate | π-stacking with the benzene ring aids dissolution, but polarity is low. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1[4] | High | Excellent dipole-dipole interactions with all polar groups. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0[4] | High | Strong dipole interactions and ether oxygen can accept H-bonds. |

| Ethyl Acetate | Polar Aprotic | 4.4[4] | High | Ester carbonyl group provides strong dipole-dipole interactions. |

| Acetone | Polar Aprotic | 5.1[4] | High | Highly polar C=O group effectively solvates the solute. |

| Methanol | Polar Protic | 5.1[4] | Moderate | Solute can accept but not donate hydrogen bonds, limiting solubility. |

| Ethanol | Polar Protic | 4.3[4] | Moderate | Similar to methanol, but slightly lower polarity may improve interaction. |

| Water | Polar Protic | 10.2[4] | Insoluble | Large non-polar ring and lack of H-bond donation prevent dissolution. |

Relationship Between Structure and Solubility

Caption: Influence of molecular regions on solvent compatibility.

Practical Applications and Solvent Selection

-

Reaction Medium: For chemical transformations, a solvent that fully dissolves all reactants is preferred. Polar aprotic solvents like THF or Dichloromethane are excellent starting points for reactions involving this compound.

-

Purification by Recrystallization: The ideal recrystallization solvent dissolves the compound completely when hot but poorly when cold.[3][5]

-

Single Solvent: A moderately polar solvent like ethanol or isopropanol might be suitable. The compound's solubility would likely increase significantly with temperature.

-

Solvent Pair: A more robust method involves a solvent pair. For instance, dissolving the compound in a minimal amount of a hot "good" solvent (like acetone ) and then slowly adding a "poor" solvent (like hexane or water ) until turbidity appears, followed by cooling, can yield high-purity crystals.[6]

-

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents several hazards.[1]

-

Hazard Statements:

-

Recommended Precautions:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][9]

-

Avoid breathing dust or vapors.[7]

-

Wash hands thoroughly after handling.[8]

-

Conclusion

This compound is a compound of intermediate polarity, exhibiting high solubility in polar aprotic solvents and limited solubility in nonpolar and highly polar protic solvents like water. While these predictive guidelines are invaluable for initial experimental design, the provided protocol for equilibrium solubility determination is essential for acquiring the precise quantitative data needed for process scale-up and optimization in research and development. Adherence to strict safety protocols is mandatory when handling this compound.

References

-

This compound | C7H3Cl2FO | CID 86033194. (n.d.). PubChem. Retrieved from [Link]

-

SAFETY DATA SHEET: 3-Chloro-4-fluorobenzaldehyde. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Chem LibreTexts. Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

-

Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]

-

Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

Fluorobenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

-

3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved from [Link]

-

3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866. (n.d.). PubChem. Retrieved from [Link]

-

Properties of Organic Solvents. (n.d.). Retrieved from [Link]

-

Polarities of Solvents. (n.d.). Shodex HPLC. Retrieved from [Link]

-

Summary of Key Physical Data for Solvents. (n.d.). Fisher Scientific. Retrieved from [Link]

Sources

- 1. This compound | C7H3Cl2FO | CID 86033194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. edu.rsc.org [edu.rsc.org]

- 4. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 5. mt.com [mt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-Chloro-4-fluorobenzaldehyde - Safety Data Sheet [chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3-Dichloro-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, halogenated benzaldehydes serve as critical building blocks. Among these, 2,3-Dichloro-4-fluorobenzaldehyde is a key intermediate, valued for its specific reactivity in the construction of complex molecular architectures. However, its utility is matched by a distinct hazard profile that necessitates a comprehensive and nuanced understanding of its safe handling. This guide, grounded in established safety protocols and the inherent chemical properties of the compound, provides an in-depth framework for researchers and drug development professionals to work with this compound responsibly and effectively.

Understanding the Hazard Profile: A Proactive Approach to Safety

The foundation of safe laboratory practice is a thorough understanding of the potential hazards associated with a chemical. For this compound, the primary concerns revolve around its acute toxicity, and its irritant properties to the skin, eyes, and respiratory system.[1]

A critical analysis of the Globally Harmonized System (GHS) classifications for this compound reveals the following key hazards:

-

H302: Harmful if swallowed: This classification underscores the need to prevent ingestion through strict hygiene practices and the prohibition of eating, drinking, or smoking in laboratory areas.[1]

-

H315: Causes skin irritation: Direct contact with the skin can lead to irritation, necessitating the use of appropriate chemical-resistant gloves and protective clothing.[1]

-

H319: Causes serious eye irritation: The potential for severe eye irritation demands the mandatory use of safety glasses or goggles.[1]

-

H335: May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract, making it essential to handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

These classifications are not merely regulatory labels; they are direct indicators of the compound's reactivity with biological tissues and should inform every aspect of the handling protocol.

Physicochemical Properties and Their Safety Implications

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for anticipating its behavior under various laboratory conditions.

| Property | Value | Safety Implication |

| Molecular Formula | C₇H₃Cl₂FO | The presence of halogens (Cl, F) contributes to its reactivity and potential for hazardous decomposition products under fire conditions. |

| Molecular Weight | 193.0 g/mol | Influences its physical state and diffusion characteristics.[1] |

| Physical State | Solid (likely, based on related compounds) | As a solid, there is a risk of dust inhalation, requiring careful handling to minimize airborne particles. |

| Melting Point | Not readily available | Knowledge of the melting point is important for storage and handling, especially if heating is required. |

| Boiling Point | Not readily available | Important for distillation or high-temperature reactions to prevent uncontrolled vaporization. |

| Solubility | Insoluble in water (presumed based on structure) | Spills in water may not readily dissolve, requiring specific cleanup procedures. |

The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is non-negotiable when handling this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source. For this compound, the following are essential:

-

Chemical Fume Hood: All weighing and handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

-

Eyewash Stations and Safety Showers: Immediate access to an eyewash station and safety shower is critical in the event of accidental contact.

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are paramount, a comprehensive PPE regimen provides an essential final layer of protection.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.

-

Skin Protection:

-

Gloves: Nitrile or neoprene gloves that are regularly inspected for tears or punctures should be worn. Double-gloving is recommended for extended operations.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

Closed-toe Shoes: These are a standard requirement in any laboratory setting.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Standard Operating Procedures: A Framework for Safe Handling

Adherence to well-defined Standard Operating Procedures (SOPs) is crucial for minimizing the risk of exposure and accidents.

General Handling and Storage Protocol

-

Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

-

Weighing and Transfer:

-

Conduct all weighing and transfers of solid this compound within a chemical fume hood.

-

Use a spatula or other appropriate tool to handle the solid, avoiding the creation of dust.

-

If dissolving the compound, add the solid slowly to the solvent to avoid splashing.

-

-

Reaction Setup:

-

Set up all reactions involving this compound in a chemical fume hood.

-

Ensure that all glassware is free of cracks and is securely clamped.

-

-

Storage:

-

Store this compound in a tightly sealed, clearly labeled container.

-

Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

-

-

Hygiene:

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

-

Do not eat, drink, or smoke in the laboratory.

-

Waste Disposal Protocol

-

Segregation: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.

-

Compatibility: Do not mix this waste with incompatible materials.

-

Disposal: Dispose of the hazardous waste through the institution's established environmental health and safety program, following all local, state, and federal regulations.

Emergency Preparedness: A Proactive Response Plan

Even with the most stringent precautions, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is therefore essential.

First Aid Measures

-

In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

In case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

-

In case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, the following workflow should be initiated:

Caption: Workflow for responding to an accidental spill of this compound.

Conclusion: Fostering a Culture of Safety

The responsible use of this compound in research and development is contingent upon a deeply ingrained culture of safety. This guide provides a robust framework for handling this valuable chemical intermediate. By integrating a thorough understanding of its hazards with stringent adherence to engineering controls, personal protective equipment, and standardized procedures, scientists can mitigate the risks and unlock its full potential in advancing pharmaceutical and materials science innovation. Continuous vigilance, ongoing training, and a proactive approach to safety are the cornerstones of a successful and secure research environment.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

Introduction: The Strategic Importance of a Polysubstituted Aromatic Building Block

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-4-fluorobenzaldehyde

This compound is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern—featuring two vicinal chlorine atoms, a fluorine atom, and a reactive aldehyde group—provides a unique scaffold for building molecular complexity. The electron-withdrawing nature of the halogens significantly influences the reactivity of the benzene ring and the aldehyde, making it a versatile precursor for a range of transformations. However, the precise arrangement of these substituents presents significant synthetic challenges, demanding careful selection of starting materials and reaction conditions to achieve regiochemical control and high yields.

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into the mechanistic rationale behind different synthetic routes, present detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate method for a given application, from laboratory-scale synthesis to industrial production.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals several logical bond disconnections. The most apparent disconnection is at the C-CHO bond, suggesting the introduction of the formyl group onto a pre-existing 1,2-dichloro-3-fluorobenzene ring. Alternatively, the aldehyde can be viewed as the product of oxidation of a methyl group, pointing to 2,3-dichloro-4-fluorotoluene as a key precursor. A third, less direct, strategy involves the manipulation of functional groups on a precursor that already contains the aldehyde moiety.

Caption: Retrosynthetic pathways for this compound.

Synthetic Pathway I: Formylation of 1,2-Dichloro-3-fluorobenzene

The most direct approach involves introducing a formyl group onto the 1,2-dichloro-3-fluorobenzene scaffold. The challenge lies in achieving regioselective formylation at the C4 position, which is para to the fluorine atom and ortho to a chlorine atom. Several classical and modern formylation techniques can be applied.

A. Formylation via Organometallic Intermediates (Lithiation or Grignard)

This strategy offers excellent regiocontrol by first generating a directed organometallic species, which then reacts with a formylating agent.

-

Mechanism and Rationale: The formation of an organolithium or Grignard reagent from a dihalogenated compound can be selective. However, with aryl chlorides, direct reaction with magnesium can be sluggish. A more reliable method is halogen-metal exchange from a more reactive aryl halide (like an iodide or bromide) or direct deprotonation (lithiation) if a sufficiently acidic proton is available. In the case of 1,2-dichloro-3-fluorobenzene, direct lithiation is challenging. A more viable route would start from an analogous bromo- or iodo-substituted precursor. Once the organometallic species is formed at the desired position, it acts as a potent nucleophile, attacking an electrophilic formylating agent like N,N-dimethylformamide (DMF).[1][2] Subsequent acidic workup hydrolyzes the intermediate to yield the aldehyde.[1][3]

-

Advantages: High regioselectivity; generally good yields.

-

Disadvantages: Requires anhydrous, inert conditions; often necessitates cryogenic temperatures (-78 °C for lithiation); the availability and cost of a suitable bromo- or iodo-precursor can be a limitation.

B. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a well-established method for formylating electron-rich aromatic rings.[4]

-

Mechanism and Rationale: The reaction involves an electrophilic aromatic substitution. Phosphorus oxychloride (POCl₃) reacts with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[5][6] The electron-rich aromatic ring attacks this electrophile. For 1,2-dichloro-3-fluorobenzene, the ring is electron-deficient due to the three halogen substituents, making it a poor substrate for this reaction under standard conditions. The reaction typically requires activated aromatic systems like anilines, phenols, or heterocycles.[4] Therefore, this method is generally not considered viable for this specific target molecule.

C. Gattermann-Koch and Gattermann Formylation

These are classic electrophilic substitution reactions for introducing an aldehyde group.

-

Mechanism and Rationale: The Gattermann-Koch reaction utilizes carbon monoxide and HCl under pressure with a Lewis acid catalyst (e.g., AlCl₃) to generate a reactive "[HCO]⁺" species.[7][8] The Gattermann reaction uses hydrogen cyanide (HCN) and HCl.[9] Like the Vilsmeier-Haack reaction, these methods are most effective on electron-rich or moderately activated rings and are generally unsuitable for the strongly deactivated 1,2-dichloro-3-fluorobenzene substrate.[7][8]

D. Rieche Formylation

This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) and a strong Lewis acid like TiCl₄ or SnCl₄.

-

Mechanism and Rationale: The Lewis acid coordinates with the ether, generating a highly electrophilic dichloromethyl cation equivalent, which is attacked by the aromatic ring. While more powerful than the Vilsmeier-Haack reaction, its application on severely deactivated rings remains challenging and can lead to low yields or require harsh conditions.[2]

Caption: Viability of formylation methods for 1,2-dichloro-3-fluorobenzene.

Synthetic Pathway II: Oxidation of 2,3-Dichloro-4-fluorotoluene

This pathway is often preferred for industrial-scale synthesis due to the potential for lower-cost starting materials and avoidance of cryogenic conditions. The key is to achieve selective oxidation of the methyl group to an aldehyde without over-oxidation to the carboxylic acid.

-

Mechanism and Rationale: The oxidation of a toluene derivative can be accomplished using various oxidants. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid often lead to the formation of the more thermodynamically stable benzoic acid. Milder, more controlled oxidation is required. Manganese dioxide (MnO₂) in the presence of sulfuric acid is a common method for this transformation, offering good yields for various fluorotoluenes.[10] Catalytic methods using transition metals in the presence of an oxygen source or a co-oxidant like H₂O₂ also represent a more sustainable and selective approach.[11] The reaction proceeds via a radical mechanism, where a benzylic hydrogen is abstracted, followed by oxidation steps.

-

Advantages: Potentially more scalable and cost-effective than organometallic routes; avoids highly toxic reagents like HCN.

-

Disadvantages: Risk of over-oxidation to the corresponding benzoic acid, which can be a significant byproduct; separation of the aldehyde from unreacted starting material and the carboxylic acid byproduct can be challenging.

Experimental Protocol: Oxidation with Mn₂O₃/H₂SO₄

This protocol is adapted from a general procedure for the oxidation of fluorotoluenes.[10]

-

Reagents & Equipment:

-

2,3-Dichloro-4-fluorotoluene

-

Manganese(III) oxide (Mn₂O₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser.

-

Heating mantle.

-

-

Procedure:

-

To the reaction flask, add 2,3-dichloro-4-fluorotoluene and Mn₂O₃.

-

Heat the mixture with vigorous stirring.

-

Slowly add concentrated sulfuric acid dropwise via the dropping funnel, maintaining the reaction temperature.

-

After the addition is complete, continue to stir the reaction at the set temperature until TLC or GC analysis indicates consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution (to remove any carboxylic acid byproduct), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Synthetic Pathway III: Halogen Exchange (Halex Reaction)

This route involves synthesizing a related benzaldehyde with a different halogen at the C4 position (e.g., chlorine) and then performing a nucleophilic aromatic substitution with a fluoride source.

-

Mechanism and Rationale: The Halex reaction relies on nucleophilic aromatic substitution (SNAr). For the reaction to be feasible, the aromatic ring must be activated by strongly electron-withdrawing groups ortho and/or para to the leaving group. In a hypothetical 2,3,4-trichlorobenzaldehyde precursor, the aldehyde group and the two other chlorine atoms activate the ring, making the C4-Cl bond susceptible to nucleophilic attack by fluoride ions (from sources like KF or CsF).[12][13] The reaction is typically carried out at high temperatures in a polar aprotic solvent like DMF, DMSO, or sulfolane, often with a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.[13][14]

-

Advantages: Can utilize readily available polychlorinated aromatic compounds.

-

Disadvantages: Requires high reaction temperatures (150-250 °C)[12][13]; potential for side reactions; achieving high selectivity and yield can be difficult; the starting 2,3,4-trichlorobenzaldehyde is not a common commercial chemical.

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Reagents | Typical Yield | Scalability | Key Considerations |

| I: Organometallic | 1,2-Dichloro-3-fluorobromobenzene | n-BuLi or Mg, DMF | Good to High | Moderate | Requires strict anhydrous/inert conditions and low temperatures. High regioselectivity. |

| II: Oxidation | 2,3-Dichloro-4-fluorotoluene | Mn₂O₃/H₂SO₄ or other oxidants | Moderate to Good | High | Prone to over-oxidation. Separation of byproducts is critical. Potentially cost-effective. |

| III: Halex Reaction | 2,3,4-Trichlorobenzaldehyde | KF, Phase-Transfer Catalyst | Variable | Moderate | Requires high temperatures and specific precursors. Side reactions can be an issue. |

Conclusion

The synthesis of this compound is a challenging endeavor that requires careful strategic planning. For laboratory-scale synthesis where regiochemical purity is paramount, formylation via an organometallic intermediate derived from a suitable precursor offers the most reliable control. For larger-scale industrial applications, the oxidation of 2,3-dichloro-4-fluorotoluene presents a more economically viable and scalable pathway, provided that the reaction conditions are meticulously optimized to minimize the formation of the over-oxidation byproduct, 2,3-dichloro-4-fluorobenzoic acid. The Halex reaction remains a plausible but less common alternative, contingent on the availability of the specific polychlorinated benzaldehyde starting material. The ultimate choice of method will depend on a balance of factors including desired scale, purity requirements, cost, and available equipment.

References

- Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. Eureka | Patsnap.

- Process for producing fluorobenzaldehydes. European Patent Office - EP 0289942 B1.

- Synthetic method of 4-fluorobenzaldehyde. Google Patents - CN101353297A.

- Process for producing fluorobenzaldehydes. Google Patents - US4845304A.

- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Google Patents - EP0922693B1.

- How to synthesize 2-Chloro-4-fluorobenzaldehyde? FAQ - Guidechem.

- Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. ResearchGate.

- Gattermann and Gattermann-Koch Formylation. Thermo Fisher Scientific - DE.

- Process for formylation of aromatic compounds. Google Patents - US5457239A.

- Preparation and Polymerization of Trifluoromethyl- and Chloro-(trifluoromethyl)-substituted Styrenes. AFINITICA.

- Oxidation preparation method of fluorobenzaldehyde. Google Patents - CN101735028A.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. N.A.

- Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. MDPI.

- Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Pendidikan Kimia.

- Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. National Center for Biotechnology Information.

- Gattermann reaction. Wikipedia.

- Formylation - Common Conditions. Organic Chemistry Data.

- Method for preparing halomethylbenzaldehyde by Grignard reaction. Google Patents - CN101712603B.

- Vilsmeier-Haack Reaction. Chemistry Steps.

- Vilsmeier–Haack reaction. Wikipedia.